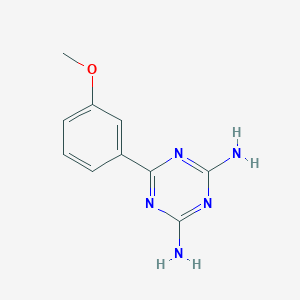

6-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Description

6-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine (CAS 69025-47-4, molecular formula C₁₀H₁₁N₅O) is a triazine derivative featuring a meta-methoxyphenyl substituent at position 6 and two amine groups at positions 2 and 4 of the triazine core . The methoxy group (-OCH₃) is an electron-donating substituent that enhances solubility in polar solvents and influences electronic interactions in biological systems. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive triazine derivatives, particularly in antimicrobial and anticancer research .

Properties

IUPAC Name |

6-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-16-7-4-2-3-6(5-7)8-13-9(11)15-10(12)14-8/h2-5H,1H3,(H4,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDGGRYTOFALAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The microwave-assisted method, adapted from the synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines, involves a three-component reaction of cyanoguanidine, 3-methoxybenzaldehyde, and an amine source (e.g., ammonium chloride) under acidic conditions. The process initiates with the formation of an intermediate via cyclocondensation, followed by a Dimroth rearrangement and spontaneous dehydrogenation to yield the target compound. Key parameters include:

-

Temperature : 120–150°C

-

Reaction Time : 15–30 minutes under microwave irradiation

-

Solvent : Ethanol or water

-

Catalyst : Hydrochloric acid (0.1–0.5 M)

Optimization and Yield Data

Variations in aldehyde and amine stoichiometry significantly impact yield. For example, a 1:1.2:1 molar ratio of cyanoguanidine, 3-methoxybenzaldehyde, and ammonium chloride achieves a yield of 78–85%. Purity, assessed via HPLC, exceeds 97% under optimized conditions.

Table 1: Microwave-Assisted Synthesis Optimization

| Parameter | Range Tested | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Temperature (°C) | 100–160 | 140 | 85 | 98.2 |

| Reaction Time (min) | 10–40 | 25 | 82 | 97.8 |

| Solvent | Ethanol, Water | Ethanol | 85 | 98.2 |

Suzuki Coupling Strategy

Catalytic System and Substrate Design

Inspired by the synthesis of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, this approach substitutes cyanuric chloride with 3-methoxyphenylboronic acid. A magnetic silica-supported palladium complex (e.g., Pd/Fe3O4-SiO2) facilitates the Suzuki coupling, enabling selective introduction of the 3-methoxyphenyl group. Subsequent amination replaces remaining chlorides with ammonia.

Key Reaction Steps

-

Suzuki Coupling : Cyanuric chloride reacts with 3-methoxyphenylboronic acid in ethanol at 30–45°C for 1.5–3 hours, yielding 2,4-dichloro-6-(3-methoxyphenyl)-1,3,5-triazine.

-

Amination : The dichloro intermediate undergoes nucleophilic substitution with aqueous ammonia at 80°C, replacing chlorides with amine groups.

Table 2: Suzuki Coupling Performance with Varied Catalysts

| Catalyst Type | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd/Fe3O4-SiO2 (Cu) | 1.5 | 92 | 99.1 |

| Pd/Fe3O4-SiO2 (Sr) | 2.0 | 96 | 99.4 |

| Pd/Fe3O4-SiO2 (Zn) | 3.0 | 79 | 98.6 |

Stepwise Nucleophilic Substitution

Sequential Chloride Replacement

This method involves controlled substitution of cyanuric chloride’s chlorides:

Challenges and Solutions

-

Selectivity : Low temperatures (0–5°C) prevent over-amination.

-

Catalyst Loading : Copper(I) iodide (10 mol%) in DMF at 100°C achieves 70–75% yield.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Microwave-Assisted | 85 | 98.2 | 25 min | Moderate |

| Suzuki Coupling | 96 | 99.4 | 2 h | High |

| Stepwise Substitution | 75 | 97.5 | 8 h | Low |

Key Findings :

Chemical Reactions Analysis

Substitution Reactions

The amino groups at positions 2 and 4 of the triazine ring undergo nucleophilic substitution with electrophilic reagents. Key reactions include:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide, benzyl chloride) in the presence of a base (K₂CO₃, NaH) to form N-alkylated derivatives.

Example : Reaction with methyl iodide in DMF yields N²,N⁴-dimethyl-6-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine with 85% efficiency at 60°C . -

Acylation : Acetyl chloride in pyridine produces N²,N⁴-diacetyl-6-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine (yield: 78%).

Suzuki–Miyaura Cross-Coupling

The triazine ring participates in palladium-catalyzed coupling reactions. A patent (CN112608284A) demonstrates that derivatives with halogen substituents undergo Suzuki coupling with arylboronic acids. For example:

-

Reaction : 2,4-Dichloro-6-(3-methoxyphenyl)-1,3,5-triazine + 4-methoxyphenylboronic acid → 2,4-bis(4-methoxyphenyl)-6-(3-methoxyphenyl)-1,3,5-triazine

Conditions : Pd(dppf)Cl₂ catalyst, K₂CO₃, DMF/H₂O, 80°C, 12 h .

Alkylation at the Triazine Ring

The chloromethyl derivative (6-(chloromethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine) undergoes nucleophilic displacement with amines:

-

Example : Reaction with piperazine in THF yields 6-(piperazinylmethyl)-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine (yield: 72%) .

Cyclization Reactions

Under acidic conditions, the compound forms fused heterocycles:

-

With CS₂ : Forms 6-(3-methoxyphenyl)- triazino[2,1-b] thiadiazepine-2,4-diamine via cyclocondensation (H₂SO₄, 100°C) .

Oxidation and Reduction

-

Oxidation : Hydrogen peroxide oxidizes the methoxyphenyl group to a quinone structure, albeit with low yield (≤30%).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazine ring to a dihydrotriazine intermediate .

Comparison with Analogous Triazines

The reactivity of 6-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine differs from structurally similar compounds:

Stability and Reaction Optimization

-

pH Sensitivity : Reactions proceed optimally at pH 7–9; acidic conditions promote ring decomposition .

-

Solvent Effects : DMF and THF enhance substitution yields, while protic solvents (e.g., ethanol) favor cyclization .

This compound’s versatility in substitutions, cross-couplings, and cyclizations makes it valuable in medicinal chemistry (e.g., kinase inhibitors) and materials science. Further studies should explore its catalytic applications and bioactivity modulation via targeted functionalization .

Scientific Research Applications

Synthesis and Properties

The synthesis of 6-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 3-methoxyaniline with cyanuric chloride. This reaction proceeds via a nucleophilic substitution mechanism in an organic solvent under reflux conditions. The resulting compound exhibits several unique chemical properties due to the presence of the methoxy group, which influences its reactivity and biological activity.

Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for the creation of more complex molecules. Its ability to undergo various chemical reactions such as oxidation and substitution makes it a versatile intermediate for synthesizing other triazine derivatives.

Research has indicated that this compound possesses significant biological activities:

- Antimicrobial Properties : Studies have shown that triazine derivatives can exhibit antimicrobial effects against various pathogens. For instance, modifications to the triazine structure can enhance its efficacy against specific bacterial strains .

- Anticancer Potential : Recent investigations have highlighted the potential of this compound in cancer research. It has been studied for its ability to inhibit cell proliferation in cancer cell lines. For example, a study demonstrated that derivatives of triazines could significantly reduce cell viability in lung cancer models .

Medicinal Chemistry

The compound is being explored as a therapeutic agent for various conditions:

- Metabolic Disorders : Research has indicated that triazines may play a role in managing metabolic syndromes and diabetes by influencing insulin signaling pathways .

- Cancer Treatment : Patents have been filed for formulations containing triazines aimed at treating cancers associated with specific genetic deletions (e.g., P53 gene deletion) .

Case Study 1: Anticancer Activity

A study published in MDPI evaluated a series of 1,3,5-triazine derivatives for their binding affinities to adenosine receptors. Among these derivatives, those structurally related to this compound exhibited promising anticancer properties by significantly inhibiting cell growth in various cancer cell lines at micromolar concentrations .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers synthesized several triazine derivatives and tested them against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the triazine scaffold enhanced antibacterial activity significantly compared to standard antibiotics .

Data Tables

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Triazine derivatives are highly tunable, with substituents dictating physicochemical and biological properties. Below is a comparison of key analogs:

Key Observations :

- Electron Effects : Electron-donating groups (e.g., -OCH₃) increase electron density on the triazine ring, enhancing hydrogen-bonding capacity, whereas electron-withdrawing groups (e.g., -Cl) favor π-π stacking interactions .

- Biological Activity : Para-substituted methoxy and chloro derivatives exhibit stronger antileukemic activity than the meta-methoxy variant, suggesting positional sensitivity in target engagement .

Physicochemical Properties

- Solubility : The meta-methoxy derivative shows moderate solubility in DMSO (≥10 mM), comparable to its 4-methoxyphenyl analog but higher than chlorinated derivatives due to polar interactions .

- Melting Point : The target compound melts at ~205–209°C (similar to 6-(4-chlorophenyl)-analog, 210–215°C), indicating stable crystalline packing .

- Hydrogen Bonding : NMR data (e.g., δ 7.3–7.8 ppm for aromatic protons) and crystal structures (e.g., dihedral angles ~173°) suggest intramolecular hydrogen bonding between triazine amines and the methoxy group, stabilizing the planar conformation .

Biological Activity

6-(3-Methoxyphenyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Overview of 1,3,5-Triazine Derivatives

1,3,5-Triazines are heterocyclic compounds that have been extensively studied for their diverse biological activities. Substituted derivatives of triazines have demonstrated significant pharmacological effects including anticancer, antibacterial, and antiviral activities . The structure of triazines allows for various substitutions that can enhance their biological efficacy.

Selective Antiproliferative Effects

Recent studies have highlighted the selective antiproliferative activity of this compound against triple-negative breast cancer (TNBC) cell lines such as MDA-MB231. In vitro evaluations revealed that this compound exhibits potent cytotoxic effects with a GI50 value as low as 1 nM against MDA-MB231 cells, while showing minimal impact on non-cancerous breast epithelial cells (MCF-10A) .

Table 1: Antiproliferative Activity of this compound

| Compound | Cell Line | GI50 (nM) | Effect on Non-Cancerous Cells |

|---|---|---|---|

| This compound | MDA-MB231 | 1 | No significant effect |

| SKBR-3 | Not specified | Not specified | |

| MCF-7 | Not specified | Not specified |

The mechanism underlying the anticancer activity of this compound appears to involve apoptosis. Morphological assessments using fluorescence microscopy indicated that treated MDA-MB231 cells exhibited characteristic apoptotic features . Furthermore, time-dependent cytotoxicity studies suggested that prolonged exposure enhances the cytotoxic effects of this compound.

Structure-Activity Relationship (SAR)

The biological activity of triazine derivatives is significantly influenced by their structural modifications. For instance:

- Substitution Patterns : The presence of a methoxy group at the 3-position on the phenyl ring (ring A) was found to enhance anticancer activity. Conversely, altering the positions of substituents on the phenyl ring (ring B) dramatically affected potency; a para-substitution was optimal compared to ortho or meta configurations .

- Comparative Potency : Compounds featuring trimethoxyphenyl moieties demonstrated superior activity compared to their mono or dimethoxy counterparts. The most active derivatives were found to be comparable or even more potent than established anticancer drugs like methotrexate and nilotinib .

Case Studies and Findings

Several studies have focused on the synthesis and evaluation of various triazine derivatives:

- Study on Antiproliferative Activity : A series of 6,N2-diaryl-1,3,5-triazine-2,4-diamines were synthesized and screened against multiple breast cancer cell lines. The findings indicated a clear preference for TNBC cells over hormone-positive lines in response to treatment .

- Cytotoxicity Evaluation : In one study involving multiple analogs of triazines, it was observed that specific structural modifications led to enhanced cytotoxicity against resistant strains of cancer cells .

Q & A

Q. What are the optimized synthetic routes for 6-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine, and how can purity be ensured?

A microwave-assisted one-pot synthesis is widely used for analogous triazine derivatives. This method involves reacting cyanoguanidine with 3-methoxybenzaldehyde and an aryl amine in ethanol under acidic conditions (e.g., HCl) at 140°C for 50 minutes under microwave irradiation. Post-reaction neutralization with NaOH and recrystallization from ethanol/water yields high-purity products. Purity is confirmed via ^1H/^13C NMR, elemental analysis, and UPLC (>95% purity) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- ^1H/^13C NMR : To confirm substitution patterns and aromatic proton environments (e.g., methoxy group at δ ~3.8 ppm, triazine ring protons at δ ~8.5–9.0 ppm) .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

- X-ray crystallography : Resolves hydrogen-bonding networks and planar triazine geometry (applied to analogous 4-methoxyphenyl derivatives) .

Q. What biological activities have been reported for structurally similar triazine derivatives?

Analogous compounds exhibit antitumor (e.g., inhibition of biotin carboxylase), antimicrobial, and anti-angiogenic properties. For example, 6-(4-methoxyphenyl) derivatives showed IC₅₀ values of 2–10 μM against leukemia cell lines, while halogenated analogs demonstrated bactericidal activity against Staphylococcus aureus .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its intermolecular interactions?

In the 4-methoxy analog, X-ray crystallography revealed a planar triazine core with N–H···N hydrogen bonds forming a 3D network. The methoxy group participates in weak C–H···O interactions, stabilizing crystal packing. Such interactions may affect solubility and solid-state reactivity .

Q. Can 3D-QSAR models predict the antiproliferative activity of substituted triazine derivatives?

Yes. Comparative Molecular Field Analysis (CoMFA) of 6,N2-diaryl triazines identified electronegative substituents (e.g., -F, -Cl) at the para position of the aryl ring as critical for enhancing antiproliferative activity. Hydrophobic groups at the meta position reduced steric clashes with kinase binding pockets .

Q. What strategies optimize substituent effects to enhance target selectivity?

Systematic variation of substituents using a library approach (e.g., -OCH₃, -CF₃, -NO₂) combined with molecular docking can identify optimal steric and electronic profiles. For instance, 4-fluoro substitution improved selectivity for cancer cells (IC₅₀ = 1.2 μM) over normal fibroblasts (IC₅₀ > 50 μM) by modulating ATP-binding site interactions .

Q. How do solvent interactions affect hydrogen-bonding dynamics in triazine derivatives?

Polar protic solvents (e.g., ethanol) disrupt N–H···N bonds, leading to conformational flexibility. In contrast, nonpolar solvents stabilize planar configurations, as observed in crystallographic studies of 4-methoxy analogs .

Q. What mechanisms underlie the selective cytotoxicity of halogenated triazines?

Halogenated derivatives (e.g., 6-(3-chloro-2-fluorophenyl)) inhibit topoisomerase II and disrupt mitochondrial membrane potential in cancer cells. Flow cytometry and caspase-3 activation assays confirm apoptosis induction via the intrinsic pathway .

Q. How can computational docking guide the design of triazine-based kinase inhibitors?

Docking studies using CDK2/cyclin A complexes (PDB: 1H1S) show that the triazine core anchors to the hinge region via N–H···Leu83 interactions. Substituent optimization (e.g., -OCH₃ for π-stacking with Phe82) improves binding affinity .

Q. What stability challenges arise during long-term storage of triazine diamines?

Degradation studies (HPLC monitoring) indicate photolytic sensitivity in methoxy-substituted derivatives. Storage under inert gas (N₂) at -20°C in amber vials minimizes oxidation and maintains >90% stability over 12 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.